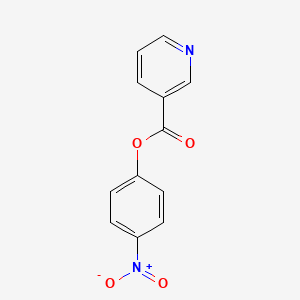

4-Nitrophenyl nicotinate

Description

4-Nitrophenyl nicotinate is an ester derivative formed by the reaction of nicotinic acid (pyridine-3-carboxylic acid) and 4-nitrophenol. Its molecular formula is C₁₂H₈N₂O₅, with a molecular weight of 260.20 g/mol.

Applications of this compound are inferred from its structural analogs. For instance, nicotinate esters like methyl nicotinate are used in pharmaceuticals and cosmetics, while 4-nitrophenyl derivatives are often employed as reactive intermediates in organic synthesis or biochemical assays due to the nitro group’s role as a chromogenic leaving group .

Properties

IUPAC Name |

(4-nitrophenyl) pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-12(9-2-1-7-13-8-9)18-11-5-3-10(4-6-11)14(16)17/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFXCDOSNZVQAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride Coupling

The most conventional method involves reacting nicotinoyl chloride with 4-nitrophenol under basic conditions. This route leverages the high electrophilicity of the acid chloride to facilitate rapid esterification:

Procedure :

-

Nicotinoyl chloride synthesis : Nicotinic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C for 2–4 hours.

-

Esterification : The resulting nicotinoyl chloride is reacted with 4-nitrophenol in the presence of a base (e.g., triethylamine, pyridine) to neutralize HCl. The reaction proceeds at room temperature for 6–12 hours.

Key Data :

Mechanistic Insight :

The reaction follows a nucleophilic acyl substitution mechanism, where the phenoxide ion attacks the electrophilic carbonyl carbon of nicotinoyl chloride. The base scavenges HCl, shifting equilibrium toward product formation.

Transesterification of Methyl Nicotinate

Adapted from industrial-scale menthyl nicotinate synthesis, this method replaces menthol with 4-nitrophenol to achieve milder conditions and higher atom economy:

Procedure :

-

Catalyst preparation : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) is dissolved in anhydrous toluene or xylene.

-

Reaction : Methyl nicotinate and 4-nitrophenol are added in a 1:1.5 molar ratio. The mixture is heated to 70–120°C under reduced pressure (100–400 mbar) to remove methanol.

-

Purification : Vacuum distillation at 0.1–1 mbar isolates this compound from unreacted precursors and terpenic byproducts.

Key Data :

Advantages :

Coupling Agent-Mediated Synthesis

Carbodiimide-based agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct esterification between nicotinic acid and 4-nitrophenol:

Procedure :

-

Activation : Nicotinic acid, DCC, and 4-dimethylaminopyridine (DMAP) are stirred in DCM at 0°C for 30 minutes.

-

Coupling : 4-Nitrophenol is added, and the reaction proceeds at room temperature for 12–24 hours.

-

Work-up : The dicyclohexylurea (DCU) byproduct is filtered, and the product is purified via column chromatography.

Key Data :

Limitations :

-

Requires stoichiometric coupling agents

-

DCU removal complicates scalability

Reaction Kinetics and Mechanistic Studies

Brønsted Analysis of Aminolysis

Kinetic studies reveal that this compound undergoes aminolysis via a stepwise mechanism with a zwitterionic tetrahedral intermediate. Key findings include:

-

Brønsted βₙuc : 0.90–0.92, indicating rate-determining breakdown of the intermediate.

-

Solvent effects : 20% DMSO in water accelerates reactions by stabilizing charged intermediates.

Comparative Reactivity :

| Substrate | Relative Reactivity (k₂, M⁻¹s⁻¹) |

|---|---|

| 4-Nitrophenyl benzoate | 1.0 (Reference) |

| This compound | 3.2 |

| 4-Nitrophenyl isonicotinate | 5.7 |

Optimization Strategies

Solvent-Free Transesterification

Eliminating solvents reduces environmental impact and simplifies purification. For example, using NaOMe in a 1:2 molar ratio of methyl nicotinate to 4-nitrophenol at 100°C achieves 85% yield in 3 hours.

Activated Carbon-Assisted Distillation

Post-reaction distillation with powdered activated carbon (PAC, 0.3–1.2 wt%) removes colored impurities and resinous byproducts, enhancing product purity to >99.5%.

Analytical Characterization

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 9.05 (s, 1H, pyridine-H), 8.75 (d, J=5.4 Hz, 1H), 8.25 (d, J=8.1 Hz, 1H), 7.45 (m, 2H, Ar-H), 4.40 (s, 2H, CH₂).

Chromatographic Purity :

Applications and Derivatives

This compound serves as a model substrate for:

Chemical Reactions Analysis

Reaction Mechanism

The aminolysis of 4-nitrophenyl nicotinate proceeds through a two-step mechanism:

-

Nucleophilic attack : Amines attack the carbonyl carbon, forming a tetrahedral intermediate (T⁺).

-

Leaving group expulsion : The 4-nitrophenoxide ion is released in the rate-determining step (RDS).

This mechanism is supported by:

-

Brønsted βₙᵤ꜀ values : Linear plots with βₙᵤ꜀ = 0.90 for compound 7, indicating RDS occurs after intermediate formation .

-

Kinetic isotope effects : Absence of solvent deuterium isotope effects, ruling out general base catalysis .

Structural and Electronic Effects

-

H-bonding stabilization : The pyridyl nitrogen in the nicotinoyl group stabilizes the tetrahedral intermediate via intramolecular H-bonding, enhancing reactivity compared to non-heterocyclic esters like 4-nitrophenyl benzoate (2a) .

-

Inductive effects : Electron-withdrawing substituents on the aryl group increase electrophilicity of the carbonyl carbon.

Solvent Effects

The 80% H₂O/20% DMSO solvent system:

-

Enhances nucleophilicity of amines by partial desolvation.

-

Stabilizes charged intermediates through high ionizing power .

Kinetic Data

Rate constants () for reactions with various amines:

| Amine | p | (M⁻¹s⁻¹) for 7 |

|---|---|---|

| Piperidine | 11.02 | 16.2 |

| Pyrrolidine | 10.82 | 11.2 |

| Morpholine | 8.33 | 0.365 |

| Piperazinium ion | 5.95 | 0.00078 |

Key observations :

-

Reactivity decreases with amine basicity (lower p correlates with smaller ) .

-

Piperidine (p = 11.02) exhibits the highest due to strong nucleophilicity .

Comparative Reactivity

Substrate reactivity toward amines follows the order:

Explanation :

Scientific Research Applications

Chemical Synthesis

Nucleophilic Substitution Reactions

4-Nitrophenyl nicotinate acts as an activated ester, facilitating nucleophilic substitution reactions. A kinetic study demonstrated that it reacts with cyclic secondary amines under pseudo-first-order conditions, yielding 4-nitrophenoxide as a product. The reaction kinetics were analyzed using spectrophotometric methods, revealing that the reactions obey first-order kinetics, which is essential for understanding the reactivity and mechanism involved in these transformations .

Table 1: Reaction Conditions and Products

| Reaction Type | Conditions | Product |

|---|---|---|

| Nucleophilic Substitution | Aqueous DMSO at 25°C | 4-Nitrophenoxide |

| Ester Hydrolysis | Acidic or basic conditions | Nicotinic acid + Alcohol |

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antimicrobial properties. In vitro assays have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) suggest that these compounds could serve as potential leads for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Compound Name | Notable Activities | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial against E. coli, S. aureus | ≤62.5 |

| Related Nicotinates | Antimicrobial properties | ≤50 |

Radiochemistry

Use in Radiolabeling

this compound is also utilized in the preparation of radiolabeled compounds for imaging studies. A study highlighted its application as a precursor for synthesizing 18F-labeled activated esters, which are essential in positron emission tomography (PET). The comparative analysis showed that 4-nitrophenyl esters exhibit superior acylation kinetics compared to other activated esters, making them more efficient for radiolabeling biomolecules .

Catalytic Applications

Catalytic Hydrogenation

The compound has been studied for its catalytic properties in hydrogenation reactions. A micro-packed bed reactor was employed to selectively hydrogenate N-4-nitrophenyl nicotinamide using stabilized Pd nanoparticles as catalysts. This approach demonstrated high efficiency and selectivity, showcasing the compound's potential in green chemistry applications .

Case Studies

- Kinetic Study on Aminolysis : This study provided insights into the reactivity of this compound with cyclic amines, contributing to the understanding of its role in synthetic organic chemistry .

- Antimicrobial Studies : Various derivatives were tested against pathogenic bacteria, revealing significant antimicrobial activity and suggesting potential therapeutic applications.

- Radiochemical Applications : Research demonstrated the effectiveness of this compound as a precursor for radiolabeled compounds used in PET imaging, highlighting its importance in medical diagnostics .

Mechanism of Action

The mechanism of action of 4-nitrophenyl nicotinate primarily involves its reactivity as an ester. In nucleophilic substitution reactions, the ester bond is cleaved, and the nitrophenyl group is replaced by a nucleophile. This process often proceeds through a stepwise mechanism with the formation of a tetrahedral intermediate . In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations:

- Nicotinate Esters : Methyl and menthyl nicotinates prioritize stability and biocompatibility for topical use, whereas the nitro group in this compound increases reactivity, favoring its use in hydrolysis-driven applications .

- Carbamate vs. Ester : 4-Nitrophenyl N-methoxycarbamate’s carbamate group confers greater hydrolytic stability than the ester linkage in this compound, making it suitable for prolonged biological activity in agrochemicals .

- Heterocyclic Derivatives : 1,3,4-Thiadiazole derivatives with nitro groups exhibit potent antimicrobial activity, suggesting that the nitro moiety in this compound could similarly enhance bioactivity if functionalized appropriately .

Biological Activity

4-Nitrophenyl nicotinate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a nitrophenyl group at the 4-position. Its structure enhances its reactivity and interaction with biological targets, making it a valuable compound in various research applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, which is attributed to the presence of the nitrophenyl group that enhances its biological interactions. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

This compound also displays antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is particularly important in preventing cellular damage associated with various diseases, including cancer.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The nitrophenyl group can undergo reduction, forming an amino group that interacts with enzymes, potentially inhibiting their activity.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce ROS, which can lead to apoptosis in malignant cells.

- Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell proliferation and survival.

Study on Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives on different tumor cell lines. The results indicated that compounds with the nitrophenyl substitution exhibited higher cytotoxicity compared to their non-substituted counterparts.

- Cell Lines Tested :

- A549 (lung carcinoma)

- MCF-7 (breast cancer)

| Compound | IC50 (µM) A549 | IC50 (µM) MCF-7 |

|---|---|---|

| This compound | 45 | 50 |

| Non-substituted analog | 80 | 90 |

The study concluded that the introduction of the nitrophenyl group significantly enhances anticancer activity by promoting apoptosis through ROS generation.

Q & A

Basic: What experimental methods are recommended for synthesizing 4-nitrophenyl nicotinate, and how can its purity be validated?

Synthesis of this compound typically involves esterification reactions between nicotinic acid derivatives and 4-nitrophenol. A common approach is nucleophilic acyl substitution using activated intermediates like sulfonyl chlorides (e.g., 4-nitrophenylsulfonyl chloride) . Post-synthesis, purity validation requires:

- Chromatography : HPLC or TLC with UV detection to confirm single-band purity.

- Spectroscopy : -NMR and -NMR to verify structural integrity and absence of unreacted precursors.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .

Basic: How is this compound utilized as a substrate in enzyme activity assays?

This compound serves as a chromogenic substrate for esterases and lipases. Upon enzymatic hydrolysis, it releases 4-nitrophenol, detectable via UV-Vis spectrophotometry at 400 nm. Key steps include:

- Substrate Preparation : Dissolve in organic solvents (e.g., DMSO) to ensure solubility in aqueous buffers.

- Kinetic Assays : Monitor absorbance changes over time under controlled pH and temperature.

- Control Experiments : Use inhibitors (e.g., PMSF for serine esterases) to confirm enzyme specificity .

Advanced: What are the challenges in analyzing nicotinate metabolism pathways involving this compound, and how can data contradictions be resolved?

Nicotinate metabolism intersects with NAD/NADP biosynthesis and lipid regulation. Contradictions arise due to:

- Cross-Reactivity : Nicotinate derivatives may interfere with assays targeting NAD intermediates.

- Tissue-Specific Transport : Variability in monocarboxylate transporter (MCT) expression across biological barriers (e.g., blood-retinal vs. blood-brain barriers) .

Resolution Strategies : - Pathway Enrichment Analysis : Use tools like MetaboAnalyst to map metabolites to KEGG pathways (e.g., map00760: Nicotinate metabolism) .

- Dose-Response Studies : Validate transporter kinetics using in vitro models (e.g., TR-iBRB2 cells for retinal transport) .

Advanced: How can this compound derivatives be applied in material science, such as semiconductor interfaces?

Nickel- or zinc-centered nicotinate complexes derived from this compound are used as interfacial layers in Schottky photodiodes. Key methodologies:

- Synthesis : Coordinate nicotinate ligands with metal salts under reflux conditions.

- Characterization :

- TGA : Assess thermal stability and decomposition profiles.

- UV-Vis : Determine optical bandgap (e.g., 3.87 eV for Ni-centered complexes).

- Device Testing : Measure ideality factors (e.g., 4.11 for Ni-based diodes) and photoresponse under varied light intensities .

Advanced: What computational models predict the biochemical implications of disrupting nicotinate metabolism with 4-nitrophenyl derivatives?

Drugs targeting nicotinate metabolism (e.g., lipid-lowering agents) risk side effects like cirrhosis or fibrosis. Computational approaches include:

- Network Pharmacology : Link nicotinate pathway enzymes (e.g., MCTs) to adverse outcomes via protein-protein interaction networks.

- Machine Learning : Train models on side-effect databases (e.g., DisGeNET) to predict tissue-specific toxicity. Experimental validation via RT-PCR or CRISPR knockdown of MCT isoforms (e.g., MCT1, MCT4) is critical .

Basic: What storage conditions are optimal for this compound to prevent degradation?

- Temperature : Store at 0–6°C in airtight, light-resistant containers.

- Solubility : Prepare stock solutions in anhydrous DMSO or ethanol to minimize hydrolysis.

- Quality Control : Regularly validate stability via HPLC and compare to certified reference standards .

Advanced: How do transport mechanisms for this compound differ between the blood-retinal barrier (BRB) and other biological barriers?

The BRB exhibits enhanced nicotinate uptake via H-coupled MCTs (e.g., MCT1, MCT4), unlike the blood-brain barrier. Methods to study this include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.